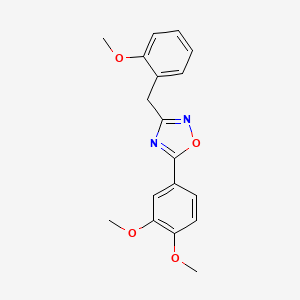![molecular formula C16H16N2O2 B5888426 N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5888426.png)
N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide, also known as DBOC, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a photolabile protecting group that can be used in the synthesis of peptides, nucleotides, and other biomolecules. In
Mécanisme D'action
The mechanism of action of N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide involves the photochemical cleavage of the protecting group. Upon exposure to light, the benzophenone moiety of N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide undergoes a triplet-state energy transfer to the carbonyl group of the protected functional group, causing it to cleave and release the protected group.
Biochemical and Physiological Effects:
N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide has no known biochemical or physiological effects as it is primarily used as a protecting group in chemical synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide as a protecting group in chemical synthesis offers several advantages. It is a highly efficient protecting group that can be easily removed upon exposure to light, allowing for further chemical reactions to occur. Additionally, N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide is compatible with a wide range of chemical reactions, making it a versatile protecting group.
However, there are also limitations to the use of N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide. It requires the use of UV light for cleavage, which can be problematic for some applications. Additionally, N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide can be difficult to remove completely, which can lead to unwanted side reactions.
Orientations Futures
In the future, N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide may find further application in the synthesis of peptides, nucleotides, and other biomolecules. Researchers may also explore new methods for removing N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide, as well as developing new photolabile protecting groups with improved properties. Additionally, the use of N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide in biological systems may be explored, as it has the potential to be used as a tool for studying biological processes.
Méthodes De Synthèse
The synthesis of N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide involves the reaction of 2,5-dimethylbenzoic anhydride with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with hydroxylamine hydrochloride to form the final compound, N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide.
Applications De Recherche Scientifique
N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide has found widespread use in scientific research as a photolabile protecting group. It can be used in the synthesis of peptides, nucleotides, and other biomolecules to protect functional groups from unwanted reactions. Upon exposure to light, N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide undergoes a photochemical reaction that releases the protected group, allowing for further chemical reactions to occur.
Propriétés
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-8-9-12(2)14(10-11)16(19)20-18-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPQOXTUNCXSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)ON=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)O/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)

![methyl 4-methyl-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5888371.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5888375.png)
![methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5888378.png)


![2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole](/img/structure/B5888416.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-ethoxyphenyl)acrylamide](/img/structure/B5888418.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5888431.png)
